molecular formula C7H3BrCl2O2 B1288886 5-Bromo-2,4-dichlorobenzoic acid CAS No. 791137-20-7

5-Bromo-2,4-dichlorobenzoic acid

Cat. No.: B1288886
CAS No.: 791137-20-7
M. Wt: 269.9 g/mol
InChI Key: HWUOPUMSIRQTGW-UHFFFAOYSA-N
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Description

5-Bromo-2,4-dichlorobenzoic acid, also known as 5-BDB, is a widely used organic compound in scientific research. It is a brominated derivative of benzoic acid, and is used in a variety of applications. It is a colorless solid with a molecular weight of 307.98 g/mol and a melting point of 183-185 °C. 5-BDB has been used in a variety of scientific studies, including synthetic chemistry, biochemistry, and pharmacology.

Scientific Research Applications

1. Environmental Biodegradation

5-Bromo-2,4-dichlorobenzoic acid has been studied in the context of environmental biodegradation. Alcaligenes denitrificans NTB-1, an organism known to utilize halogenated benzoates, was found to metabolize this compound through a process of hydrolytic dehalogenation, producing less harmful compounds. This suggests potential applications in bioremediation of halogenated compounds in the environment (van den Tweel, Kok, & de Bont, 1987).

2. Pharmaceutical Synthesis

In pharmaceutical research, this compound plays a role as an intermediate in the synthesis of various drugs. For instance, it has been utilized in the development of an acyl sulfonamide anti-proliferative agent, LY573636·Na, highlighting its importance in the synthesis of complex pharmaceutical compounds (Yates, Kallman, Ley, & Wei, 2009). Additionally, it was involved in the synthesis of dapagliflozin, an antidiabetic drug (Yafei, 2011).

3. Industrial Process Development

In industrial chemistry, research has focused on the scalable and cost-effective synthesis of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a key intermediate in the manufacturing of therapeutic SGLT2 inhibitors for diabetes therapy (Zhang et al., 2022).

4. Organic and Coordination Chemistry

The compound has been used in organic and coordination chemistry, particularly in the development of functionalized pyrimidines and heteroditopic ligands for metal salt binding. This indicates its versatility in creating complex molecular structures for various chemical applications (Wang et al., 2006).

5. Cancer Research

In cancer research, derivatives of this compound have been synthesized and evaluated for their anticancer activity, particularly against human lung adenocarcinoma cells (Shi et al., 2020).

Safety and Hazards

5-Bromo-2,4-dichlorobenzoic acid may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Properties

IUPAC Name

5-bromo-2,4-dichlorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrCl2O2/c8-4-1-3(7(11)12)5(9)2-6(4)10/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWUOPUMSIRQTGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Br)Cl)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrCl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00618967
Record name 5-Bromo-2,4-dichlorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00618967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

791137-20-7
Record name 5-Bromo-2,4-dichlorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00618967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2,4-dichlorobenzoic acid (compound 80, 25.0 g, 131 mmol) in chlorosulfonic acid (100 mL) was added bromine (3.4 mL, 65 mmol) and sulfur (0.20 g, 6.6 mmol). The reaction mixture was stirred at 70° C. overnight and then cooled to ambient temperature. The reaction mixture was poured into iced water. The resulting solid was isolated by filtration and dried in vacuo to yield title compound (32.9 g, 93%) as pale brown solid.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3.4 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0.2 g
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
93%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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